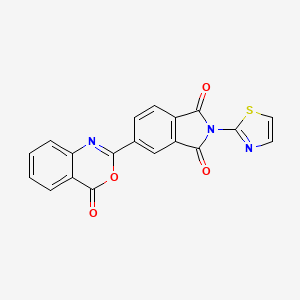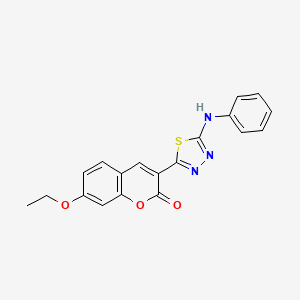
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione
Overview
Description
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as BrPhBPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bipyrimidine derivatives and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and other organoboron reagents.
Mode of Action
It’s plausible that it may participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it could be involved in the synthesis of various organic compounds. This could potentially affect downstream biochemical pathways depending on the specific compounds synthesized.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione is its synthetic accessibility, which makes it a suitable candidate for drug development. It has also been found to exhibit high potency and selectivity against its target enzymes and proteins. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Scientific Research Applications
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
5-bromo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFIDRECKZBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172161 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337487-29-3 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337487-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3460186.png)
![N,N'-bis[4-(acetylamino)phenyl]-2,5-biphenyldicarboxamide](/img/structure/B3460187.png)
![ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3460196.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B3460207.png)
![N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3460210.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3460219.png)
![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3-(1-piperidinyl)propanamide](/img/structure/B3460226.png)

![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B3460237.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3460244.png)
![2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3460247.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3460271.png)